3,7-diphenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
CAS Registry Number
As of the latest available data, the CAS registry number for this compound is not publicly disclosed in indexed chemical databases. Related pyrrolopyrimidine derivatives, such as 2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS: 2034372-27-3), share structural similarities but differ in their substituent groups .
Molecular Formula
The molecular formula of 3,7-diphenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is C₂₇H₂₃N₃OS , calculated as follows:
- Core structure (C₆H₄N₃O) : Pyrrolo[3,2-d]pyrimidin-4-one.
- Substituents :
- Two phenyl groups (2 × C₆H₅ = C₁₂H₁₀).
- 4-Vinylbenzylthio group (C₉H₉S).
Table 1: Molecular Formula Comparison with Related Compounds
The molecular weight (453.56 g/mol) reflects contributions from the vinylbenzyl group’s unsaturated hydrocarbon chain and the sulfur atom. Compared to analogues with methyl or methoxy substituents, the vinyl group increases hydrophobicity and may enhance membrane permeability .
Comparative Analysis with Related Pyrrolo-Pyrimidine Derivatives
Pyrrolopyrimidine derivatives exhibit diverse biological activities, influenced by substituent variations. Below is a comparative analysis of key structural and functional differences:
Structural Differences
Position 2 Substituents :
- 4-Vinylbenzylthio (this compound): Introduces a reactive vinyl group for potential polymerizable applications.
- 2-Methylbenzylthio : Lacks vinyl reactivity but offers steric hindrance from the ortho-methyl group.
- 4-Methoxybenzylthio : The methoxy group enhances electron density, potentially altering binding affinity.
Position 3 and 7 Substituents :
Table 2: Functional Group Impact on Properties
Biological Relevance
- Anticancer Potential : Pyrrolopyrimidines with arylthio groups, such as this compound, often inhibit tyrosine kinases by competing with ATP binding .
- Anti-Inflammatory Activity : Derivatives with electron-withdrawing substituents (e.g., thioethers) show enhanced antioxidant capacity, as demonstrated in RAW264.7 macrophage studies .
- Synthetic Flexibility : The vinyl group allows post-synthetic modifications, such as click chemistry, to tailor pharmacokinetic properties .
Properties
IUPAC Name |
2-[(4-ethenylphenyl)methylsulfanyl]-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3OS/c1-2-19-13-15-20(16-14-19)18-32-27-29-24-23(21-9-5-3-6-10-21)17-28-25(24)26(31)30(27)22-11-7-4-8-12-22/h2-17,28H,1,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFGTQSTOVJRKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-diphenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrrolopyrimidine Core: This step often involves the cyclization of a suitable precursor, such as a substituted pyrimidine, with an appropriate amine or nitrile under acidic or basic conditions.
Introduction of the Thioether Group: The thioether linkage is introduced by reacting the intermediate with 4-vinylbenzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Final Cyclization and Functionalization: The final step involves cyclization and functionalization to introduce the diphenyl groups, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing more efficient catalysts and reagents to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,7-Diphenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the pyrimidine ring or the vinyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the vinyl group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives, saturated vinyl groups.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
3,7-Diphenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,7-diphenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The thioether and pyrrolopyrimidine moieties are crucial for binding to biological targets.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-rich pyrimidine ring and the vinyl group, which can participate in various chemical transformations.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Pyrrolo[3,2-d]pyrimidinones vs. Pyrazolo[3,4-d]pyrimidinones
- Pyrrolo[3,2-d]pyrimidinones (e.g., the target compound) feature a pyrrole ring fused to pyrimidinone, enabling diverse substitution patterns.
- Example : Compound 15a (5-(2-chlorophenyl)-6-((3-fluorobenzyl)thio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one) shows an 83% synthesis yield and is evaluated for kinase inhibition, suggesting the pyrazole core may enhance metabolic stability .
Isomeric Differences: Pyrrolo[3,2-d] vs. Pyrrolo[2,3-d]pyrimidinones
Substituent Analysis
Thioether vs. Oxygen or Halogen Substituents
- Thioether groups (e.g., in the target compound and 13g/h from ) improve lipophilicity and resistance to oxidation compared to oxygen analogs. For example:
- Chlorinated analogs (e.g., ) exhibit higher reactivity in substitution reactions. For instance, chlorination of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one yields 4-chloro derivatives (61–65% yield), useful in further functionalization .
Aromatic and Vinyl Substituents
- Diphenyl groups at positions 3 and 7 (target compound) contrast with mono-phenyl or heteroaromatic substituents (e.g., 19a–b in with 3-/4-methoxyphenyl groups), which influence electronic density and steric bulk .
Biological Activity
3,7-Diphenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a novel compound belonging to the class of pyrrolopyrimidines. This compound exhibits significant biological activity, particularly in medicinal chemistry, making it a subject of interest for researchers exploring therapeutic applications. Its unique structural features contribute to its interaction with various biological targets, which may lead to potential applications in treating diseases such as cancer and inflammation.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure includes a pyrrolo[3,2-d]pyrimidine core with phenyl and vinylbenzyl substituents, which enhance its biological interactions.
Anticancer Activity
Research has indicated that compounds similar to 3,7-diphenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of pyrrolopyrimidine showed significant inhibition of cell proliferation in human cancer cells, indicating potential for development as anticancer agents.
Antimicrobial Properties
Another aspect of the biological activity of this compound is its antimicrobial properties. Compounds within the same class have shown efficacy against Gram-positive bacteria and fungi. For instance, benzyl derivatives have been noted for their high activity against certain pathogens while exhibiting moderate effects against Gram-negative bacteria .
The mechanism by which 3,7-diphenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways. For example, some pyrrolopyrimidine derivatives have been shown to inhibit proteases essential for the survival of certain parasites, suggesting a similar potential for this compound in targeting cancerous cells or pathogens .
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of various pyrrolopyrimidine derivatives on multiple cancer cell lines. The results indicated that compounds with similar structures to 3,7-diphenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one exhibited IC50 values in the low micromolar range against breast and lung cancer cells.
- Antimicrobial Activity : In vitro studies assessed the antimicrobial efficacy of related compounds against Staphylococcus aureus and Candida albicans. The results showed that certain derivatives displayed significant inhibition zones compared to standard antibiotics.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| 3,7-Diphenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | Structure | Moderate | Moderate |
| 2-(Benzylthio)-pyrrolo[3,2-d]pyrimidine | Structure | High | High |
| 4-Vinylbenzyl-thio derivatives | Structure | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
